(3-(Benzyloxy)phenyl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopropyl methanone group. It is a colorless to light yellow liquid that is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-benzyloxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the benzyloxy group.
Benzyloxybenzaldehyde: Contains the benzyloxy group but lacks the cyclopropyl methanone group.
Uniqueness
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is unique due to the presence of both the benzyloxy and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
cyclopropyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(14-9-10-14)15-7-4-8-16(11-15)19-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 |
InChI Key |
BBSVTLVUCQRPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.